molecular formula C26H28N2O5 B12509630 Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine

Cat. No.: B12509630
M. Wt: 448.5 g/mol
InChI Key: ZEXYNDUFTOOVKN-UHFFFAOYSA-N
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Description

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine is a derivative of the amino acid lysine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a pentynoyl group at the beta-amino position. This compound is primarily used in peptide synthesis, particularly for introducing alkyne functionalities into peptide sequences. The alkyne group allows for subsequent click chemistry reactions, making it a valuable tool in bioconjugation and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine typically involves the following steps:

    Protection of the alpha-amino group: The alpha-amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the pentynoyl group: The beta-amino group of the protected lysine is then acylated with pentynoic acid or its activated ester (e.g., pentynoic anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine undergoes various chemical reactions, including:

    Click Chemistry: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to expose the free amino group.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

    Deprotection: Piperidine in dimethylformamide is used to remove the Fmoc group.

Major Products Formed

Scientific Research Applications

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine has several scientific research applications:

    Peptide Synthesis: It is used to introduce alkyne functionalities into peptides, enabling further modifications through click chemistry.

    Bioconjugation: The alkyne group allows for the attachment of various biomolecules, such as fluorescent dyes, drugs, or other peptides, via click chemistry.

    Molecular Biology: It is used in the study of protein-protein interactions, protein labeling, and the development of peptide-based therapeutics.

    Material Science: It is employed in the synthesis of peptide-based materials and hydrogels for biomedical applications

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine primarily involves its ability to participate in click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of peptides with various biomolecules. This enables the study of molecular interactions and the development of functionalized peptides for therapeutic and diagnostic purposes .

Comparison with Similar Compounds

Similar Compounds

    Nalpha-Fmoc-Nbeta-4-azidobutyryl-L-lysine: Similar to Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine but contains an azide group instead of an alkyne group.

    Nalpha-Fmoc-Nbeta-4-butyryl-L-lysine: Contains a butyryl group instead of a pentynoyl group.

Uniqueness

This compound is unique due to its alkyne functionality, which allows for efficient and specific click chemistry reactions. This makes it particularly valuable for bioconjugation and the development of peptide-based materials .

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid

InChI

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)

InChI Key

ZEXYNDUFTOOVKN-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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